molecular formula C13H21NO5 B3047795 Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid CAS No. 1445951-51-8

Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid

Cat. No.: B3047795
CAS No.: 1445951-51-8
M. Wt: 271.31
InChI Key: SJCCDENKKVENNT-IVZWLZJFSA-N
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Description

Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid (CAS: 1445951-31-4) is a bicyclic pyrrolidine derivative with a molecular formula of C₁₃H₂₁NO₅ and a molecular weight of 271.31 g/mol . The compound features a fused furo[2,3-c]pyrrole core, a tert-butoxycarbonyl (Boc) protecting group at the 5-position, and an acetic acid substituent at the 2-position. Its stereochemistry is defined by the (2R,3aS,6aS) configuration, which distinguishes it from related diastereomers and enantiomers.

This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing retinol-binding protein 4 (RBP4) antagonists or other bioactive molecules . Its Boc group enhances solubility and stability during synthetic processes, while the acetic acid moiety allows for further functionalization.

Properties

IUPAC Name

2-[(2R,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-8-4-9(5-11(15)16)18-10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCCDENKKVENNT-IVZWLZJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(OC2C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H](O[C@@H]2C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114789
Record name 2H-Furo[2,3-c]pyrrole-2-acetic acid, 5-[(1,1-dimethylethoxy)carbonyl]hexahydro-, (2R,3aS,6aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-51-8
Record name 2H-Furo[2,3-c]pyrrole-2-acetic acid, 5-[(1,1-dimethylethoxy)carbonyl]hexahydro-, (2R,3aS,6aS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Furo[2,3-c]pyrrole-2-acetic acid, 5-[(1,1-dimethylethoxy)carbonyl]hexahydro-, (2R,3aS,6aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid (CAS No. 1445951-51-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound has the following molecular formula: C₁₃H₂₁NO₅. Its structural characteristics include a hexahydro-furo-pyrrole moiety that may contribute to its biological effects.

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its potential as a therapeutic agent. The following sections summarize key findings from various studies:

1. Pharmacological Properties

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits anti-inflammatory properties. It may inhibit the synthesis of inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antitumor Activity : Research indicates potential antitumor effects, particularly through the modulation of signaling pathways involved in cell proliferation and apoptosis. Further studies are needed to elucidate the specific mechanisms involved.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and cancer progression. For instance, it has been noted to affect pathways involving cyclooxygenase (COX) and lipoxygenase (LOX).
  • Cell Signaling Modulation : There is evidence that this compound can modulate key signaling pathways such as MAPK/ERK, which are critical in regulating cellular responses to growth factors and stress.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound can reduce cell viability in various cancer cell lines when administered at specific concentrations.
    Cell LineIC50 (µM)Effect Observed
    A549 (Lung)15Significant reduction in viability
    HeLa (Cervical)10Induction of apoptosis
    MCF7 (Breast)12Cell cycle arrest
  • Animal Models : In vivo studies utilizing mouse models have shown that treatment with this compound can lead to a decrease in tumor size and weight compared to control groups.

Scientific Research Applications

Medicinal Chemistry

Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid has shown promise in several areas of medicinal chemistry:

Anticancer Research

Studies have indicated that compounds with similar structural motifs may exhibit anticancer properties. The unique bicyclic structure of this compound allows for interactions with biological targets that are crucial in cancer cell proliferation and survival. Further research is needed to elucidate its specific mechanisms of action and therapeutic efficacy against various cancer types.

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for research into treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Its interactions with neurotransmitter systems could potentially lead to novel therapeutic strategies.

Synthesis and Modification

The synthesis of this compound typically involves several key steps:

  • Formation of the furo[2,3-c]pyrrol moiety.
  • Introduction of the tert-butoxycarbonyl (Boc) protective group.
  • Acetic acid functionalization.

These synthetic pathways allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Materials Science Applications

The unique structural characteristics of this compound also lend themselves to applications in materials science:

Polymer Chemistry

Due to its functional groups and stability, this compound can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices may lead to materials with enhanced mechanical properties or specific functionalities.

Nanotechnology

Research into nanomaterials has highlighted the potential use of such compounds in the development of nanocarriers for drug delivery systems. The ability to modify the compound can lead to improved targeting and release profiles for therapeutic agents.

Comparison with Similar Compounds

Stereochemical Variants

The stereochemistry of the furopyrrole ring significantly influences physicochemical properties and biological activity. Key analogs include:

Compound Name CAS Number Molecular Formula Substituent Position Stereochemistry Key Properties/Applications
Racemic-2-((3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-3-yl)acetic acid 1273566-61-2 C₁₃H₂₁NO₅ 3-yl acetic acid (3R,3aS,6aS) Intermediate for peptidomimetics
rac-(3S,3aS,6aS)-5-Boc-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid 1273566-32-7 C₁₂H₁₉NO₅ 3-carboxylic acid (3S,3aS,6aS) Used in asymmetric synthesis
Racemic-2-((2S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid 1445951-31-4 C₁₃H₂₁NO₅ 2-yl acetic acid (2S,3aS,6aS) Mirror image of target compound

Key Observations :

  • The 2-yl vs. 3-yl substitution alters hydrogen-bonding capacity and steric interactions. For example, the 2-yl acetic acid derivative (target compound) may exhibit different crystallinity compared to the 3-yl analog .
  • Stereochemical inversion (e.g., 2R vs. 2S) affects enantioselective binding to biological targets, as seen in RBP4 antagonist activity .

Functional Group Modifications

Variations in protecting groups or side chains impact reactivity and applications:

Compound Name CAS Number Functional Group Modifications Molecular Weight Applications
rac-(3aR,5R,6aR)-4-acetyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid 2679838-44-7 Acetyl group at 4-position 199.20 Unknown; under investigation
rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid 2137851-84-2 Fmoc-protected carboxylic acid 379.41 Solid-phase peptide synthesis

Key Observations :

  • The Boc group in the target compound offers mild deprotection conditions (e.g., HCl), whereas Fmoc (in CAS 2137851-84-2) requires basic conditions .
  • Acetylated derivatives (e.g., CAS 2679838-44-7) may exhibit reduced polarity, affecting solubility in aqueous media .

Physicochemical Properties

Predicted data for select compounds:

Compound Name Boiling Point (°C) pKa Density (g/cm³) Reference
Racemic-2-((3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-3-yl)acetic acid 419.5 4.53 1.208
Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid Not reported ~4.5 ~1.2 Estimated

Key Observations :

  • Similar pKa values (~4.5) suggest comparable acid dissociation behavior across analogs, critical for ionization in biological systems.
  • Boiling points are influenced by molecular symmetry; the 3-yl analog’s higher predicted boiling point may reflect stronger intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid?

  • Answer: Synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. For example, the tert-butoxycarbonyl (Boc) group is introduced via carbamate formation under anhydrous conditions using Boc anhydride. The furo-pyrrolidine core can be constructed via intramolecular cyclization of a furan precursor, as seen in analogous furan-based syntheses . Key considerations include solvent choice (e.g., dichloromethane for Boc protection), temperature control to avoid racemization, and catalytic agents like DMAP for acylations.

Q. How should researchers handle stability and storage of this compound?

  • Answer: The compound’s Boc-protected group confers stability under basic conditions but is sensitive to strong acids (e.g., TFA). Storage at -20°C in inert atmospheres (argon/nitrogen) is recommended to prevent hydrolysis. Avoid exposure to oxidizing agents and moisture, as decomposition products may include toxic fumes (e.g., CO, NOx) . Use desiccants and amber vials to minimize photodegradation.

Q. What techniques are critical for structural characterization of this racemic mixture?

  • Answer:

  • Chiral HPLC or SFC to resolve enantiomers and confirm racemic composition.
  • NMR (1H/13C) for stereochemical assignment, focusing on coupling constants (e.g., vicinal protons in the furo-pyrrolidine ring).
  • X-ray crystallography for absolute configuration determination if single crystals are obtainable.
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies address stereochemical contradictions in synthetic intermediates?

  • Answer: Discrepancies in stereochemistry often arise during cyclization or protection steps. To resolve these:

  • Use dynamic kinetic resolution with chiral catalysts (e.g., Rhodium complexes) to control stereocenters.
  • Apply computational modeling (DFT calculations) to predict energetically favorable transition states and optimize reaction pathways .
  • Validate intermediates via NOESY NMR to confirm spatial proximity of protons in the furo-pyrrolidine system .

Q. How can computational methods improve the synthesis pathway?

  • Answer:

  • Reaction path search algorithms (e.g., AFIR or GRRM) identify low-energy pathways for cyclization steps, reducing trial-and-error experimentation .
  • Solvent effect simulations (COSMO-RS) optimize reaction media polarity to enhance yields of Boc-protected intermediates.
  • Machine learning models trained on analogous furan-pyrrolidine systems predict regioselectivity in multi-step reactions .

Q. What experimental design considerations minimize racemization during synthesis?

  • Answer:

  • Low-temperature reactions (-20°C to 0°C) during acylations or deprotections.
  • Chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates.
  • In situ monitoring via FTIR or Raman spectroscopy to detect early signs of racemization (e.g., shifts in carbonyl stretching frequencies) .

Q. How can researchers reconcile discrepancies in biological activity data for enantiomers?

  • Answer:

  • Enantiomerically pure samples must be synthesized via chiral resolution (e.g., diastereomeric salt formation) and tested separately.
  • Molecular docking studies (AutoDock Vina) compare binding affinities of each enantiomer to target proteins, explaining activity differences.
  • Metabolic profiling (LC-MS/MS) identifies enantiomer-specific degradation pathways in biological systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid
Reactant of Route 2
Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid

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